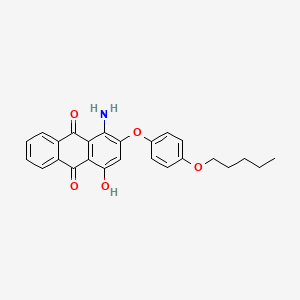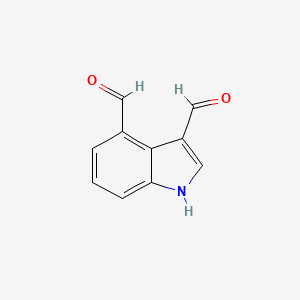
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C({25})H({23})NO(_{5}). It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique structure with various functional groups, including amino, hydroxy, and phenoxy groups. This compound is known for its vibrant color and is used in various applications, particularly in the field of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. One common method includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.
Etherification: The phenoxy group is introduced via etherification with 4-(pentyloxy)phenol.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Halogenation can be achieved using halogens (Cl(_2), Br(_2)) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the hydroquinone form.
科学的研究の応用
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
類似化合物との比較
Similar Compounds
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthracene-9,10-dione
- 1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties. This group enhances the compound’s solubility and stability, making it particularly valuable in industrial applications.
特性
CAS番号 |
77900-80-2 |
|---|---|
分子式 |
C25H23NO5 |
分子量 |
417.5 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-(4-pentoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c1-2-3-6-13-30-15-9-11-16(12-10-15)31-20-14-19(27)21-22(23(20)26)25(29)18-8-5-4-7-17(18)24(21)28/h4-5,7-12,14,27H,2-3,6,13,26H2,1H3 |
InChIキー |
DUSBOGHMTIUAOH-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)

![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)




![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)

![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)



